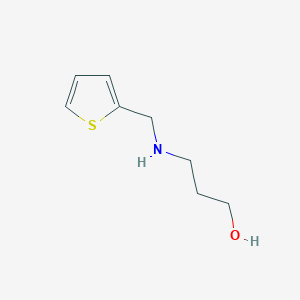

3-((Thiophen-2-ylmethyl)amino)propan-1-ol

Description

Contextualization of Thiophene (B33073) Derivatives in Modern Drug Discovery and Organic Synthesis

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and organic synthesis. nih.govresearchgate.net Its prevalence in biologically active compounds is remarkable, with the thiophene moiety being a key feature in numerous FDA-approved drugs. nih.govrsc.org The electronic properties of the sulfur atom can enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving factors like solubility, metabolic stability, and receptor binding affinity. nih.govnih.gov

Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant effects. nih.govrsc.orgnih.gov This wide range of bioactivity has made the thiophene nucleus a "privileged pharmacophore," a molecular framework that is frequently found in drugs. nih.gov Medicinal chemists often use thiophenes as foundational building blocks to create large combinatorial libraries for screening against various therapeutic targets. clinicalresearchnewsonline.com Beyond medicine, thiophene derivatives are also integral to material science, finding use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. nih.govclinicalresearchnewsonline.com

The synthesis of thiophene rings can be achieved through several classic methods, such as the Paal-Knorr and Gewald reactions, although modern chemistry continues to develop more efficient and versatile synthetic routes. nih.gov The functionalization of the thiophene ring is also well-established, allowing chemists to strategically modify its structure to fine-tune its properties for specific applications.

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety This table is generated based on data from the text and may not be exhaustive.

| Drug Name | Therapeutic Class |

| Olanzapine | Antipsychotic nih.gov |

| Ticlopidine | Antiplatelet nih.gov |

| Clopidogrel | Antiplatelet nih.gov |

| Raltitrexed | Anticancer nih.gov |

| Tiagabine | Anticonvulsant nih.gov |

| Zileuton | Anti-asthmatic nih.gov |

| Suprofen | Anti-inflammatory nih.gov |

Significance of Amino Alcohol Motifs in Biologically Active Molecules and Catalysis

The amino alcohol motif, characterized by the presence of both an amine and a hydroxyl group, is another structural feature of paramount importance in chemistry. researchgate.nettaylorandfrancis.com These bifunctional compounds are ubiquitous in nature and are found in a vast number of pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.netnih.gov It is estimated that over 80 FDA-approved drugs contain the 1,2-amino alcohol fragment. nih.gov The ability of the amino and alcohol groups to form hydrogen bonds and participate in various intermolecular interactions is key to their biological function.

In addition to their role as pharmacophores, amino alcohols are highly valued in the field of catalysis. They are frequently employed as chiral ligands in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules, which is crucial for drug development. rsc.org The enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction, is often efficiently catalyzed by chiral β-amino alcohols. rsc.org Furthermore, simple amino alcohols can themselves act as effective organocatalysts for reactions like asymmetric Michael additions. rsc.org

The synthesis of amino alcohols is a major focus of organic chemistry research. taylorandfrancis.comnih.gov Modern methods include the catalytic amination of alcohols and the asymmetric reductive amination of ketones, with biocatalytic approaches using enzymes gaining prominence for their high efficiency and enantioselectivity. researchgate.nettaylorandfrancis.com

Table 2: Examples of Bioactive Molecules Containing an Amino Alcohol Motif This table is generated based on data from the text and may not be exhaustive.

| Molecule Type / Example | Significance |

| Chiral Vicinal Amino Alcohols | Ubiquitous in nature, found in over 2,000 natural products. nih.gov |

| (S)-Duloxetine Intermediate | A key building block for the synthesis of the antidepressant drug Duloxetine (B1670986). researchgate.netgoogle.com |

| Octopamine / Synephrine | Biologically active amines with a β-amino alcohol structure. researchgate.net |

| Sphingosine | A key component of cell membranes with an amino alcohol backbone. |

Research Gaps and Strategic Objectives for the Comprehensive Study of 3-((Thiophen-2-ylmethyl)amino)propan-1-ol and its Analogues

Despite the established importance of its constituent parts, the specific compound this compound remains largely uncharacterized in publicly available scientific literature. Its close analogue, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is well-documented as a key intermediate in the synthesis of the widely used antidepressant drug duloxetine. researchgate.netgoogle.comgoogle.com This connection immediately highlights the potential of the title compound and its derivatives as valuable building blocks for new pharmaceutical agents.

The primary research gap is the lack of systematic investigation into the synthesis, properties, and potential applications of this compound. While synthetic methods for similar compounds exist, an optimized and efficient synthesis for this specific molecule has not been detailed. Furthermore, its biological activity profile is unknown. It has not been screened for the broad range of activities—such as antitubercular, antimicrobial, or anticancer effects—that are often associated with novel thiophene derivatives. nih.govnih.govresearchgate.net Similarly, its potential as a ligand or organocatalyst in asymmetric synthesis, a common application for amino alcohols, remains unexplored. rsc.orgrsc.org

Therefore, a comprehensive study of this compound and its analogues should be guided by the following strategic objectives:

Development of Efficient Synthetic Routes: The first objective is to establish robust and scalable synthetic protocols for this compound and a library of its structural analogues. This would involve varying substituents on both the thiophene ring and the amino alcohol chain. Multicomponent reactions could offer an efficient strategy for rapidly generating a diverse set of these molecules. nih.gov

Comprehensive Biological Screening: The synthesized library of compounds should undergo extensive biological evaluation. This screening should target a wide range of potential therapeutic areas, including but not limited to infectious diseases (antibacterial, antifungal), oncology, and inflammation, where thiophene derivatives have previously shown promise. rsc.orgnih.govresearchgate.net

Exploration of Catalytic Applications: Given the amino alcohol motif, the potential of these compounds as chiral ligands or organocatalysts must be investigated. Testing their efficacy in benchmark asymmetric reactions, such as aldehyde alkylations or Michael additions, would be a crucial step in determining their utility in synthetic chemistry. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies: By correlating the structural variations within the synthesized library with their observed biological or catalytic activity, detailed SAR studies can be conducted. rsc.orgnih.gov This would provide invaluable insights into the chemical features necessary for potency and selectivity, guiding the design of second-generation compounds with improved properties.

Addressing these research gaps through a focused, multi-pronged strategy will be essential to fully unlock the scientific and potentially commercial value of this compound and its related compounds.

Properties

IUPAC Name |

3-(thiophen-2-ylmethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c10-5-2-4-9-7-8-3-1-6-11-8/h1,3,6,9-10H,2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXYLSPIQWLOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541751 | |

| Record name | 3-{[(Thiophen-2-yl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93448-51-2 | |

| Record name | 3-{[(Thiophen-2-yl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Thiophen 2 Ylmethyl Amino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 3-((Thiophen-2-ylmethyl)amino)propan-1-ol, with the CAS number 93448-51-2 and molecular formula C8H13NOS, a detailed analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms and their spatial relationships. The spectrum is characterized by distinct signals for the thiophene (B33073) ring protons, the methylene (B1212753) bridge, and the propanol (B110389) chain.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum. Specifically, the proton at position 5 (H5) is expected to be a doublet of doublets due to coupling with H4 and H3. The protons at positions 3 and 4 (H3 and H4) also show characteristic splitting patterns arising from their mutual coupling and coupling to other ring protons.

The methylene protons of the thiophen-2-ylmethyl group (CH2-N) and the propanol chain (-CH2-CH2-CH2-) exhibit signals in the aliphatic region. The chemical shifts and coupling constants (J-values) are indicative of their connectivity. The protons of the methylene group adjacent to the nitrogen atom are typically deshielded compared to those further down the chain. The hydroxyl (-OH) and amine (-NH) protons often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H5 | 7.20-7.30 | dd | J = 5.0, 1.2 Hz |

| Thiophene H3 | 6.95-7.05 | dd | J = 3.5, 1.2 Hz |

| Thiophene H4 | 6.90-7.00 | dd | J = 5.0, 3.5 Hz |

| Thiophene-CH2-N | 3.80-3.90 | s | - |

| N-CH2-CH2 | 2.70-2.80 | t | J = 6.5 Hz |

| CH2-CH2-CH2 | 1.65-1.75 | m | - |

| CH2-OH | 3.55-3.65 | t | J = 6.0 Hz |

| NH | 1.50-2.50 | br s | - |

| OH | 2.00-3.00 | br s | - |

Note: The chemical shifts are estimated based on data from structurally similar compounds and are typically recorded in deuterated chloroform (B151607) (CDCl3). The exact values can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the thiophene ring resonate in the downfield region, typically between 120 and 145 ppm. The quaternary carbon (C2) to which the methylamino group is attached is generally observed at a lower field compared to the other ring carbons. The carbons of the propanol chain and the methylene bridge appear in the upfield region of the spectrum. The chemical shifts are influenced by the proximity to electronegative atoms like oxygen and nitrogen.

| Carbon | Estimated Chemical Shift (δ, ppm) |

| Thiophene C2 | 142.0-144.0 |

| Thiophene C5 | 126.5-127.5 |

| Thiophene C3 | 124.5-125.5 |

| Thiophene C4 | 123.0-124.0 |

| Thiophene-CH2-N | 47.0-49.0 |

| N-CH2-CH2 | 48.0-50.0 |

| CH2-CH2-CH2 | 32.0-34.0 |

| CH2-OH | 60.0-62.0 |

Note: The chemical shifts are estimated based on data from analogous compounds. Broadband proton decoupling is typically used to simplify the spectrum.

Advanced 2D NMR Techniques for Complex Structure Assignment

To confirm the structural assignments from 1D NMR and to elucidate the complete molecular connectivity, advanced 2D NMR experiments are invaluable. researchgate.net

Correlation Spectroscopy (COSY): A COSY experiment would reveal the correlations between protons that are coupled to each other. This would be instrumental in confirming the proton-proton connectivities within the propanol chain and the thiophene ring. For instance, cross-peaks would be observed between the protons of adjacent methylene groups in the propanol moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different functional groups. For example, correlations between the methylene protons of the thiophen-2-ylmethyl group and the carbons of the thiophene ring would be observed, confirming the attachment point.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands corresponding to the various functional groups within the molecule.

The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The C-H stretching vibrations of the thiophene ring and the aliphatic chain are observed around 3100-2800 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹, and the C-S stretching of the thiophene ring can be found in the fingerprint region.

| Vibrational Mode | Estimated Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3200 (broad) | Alcohol |

| N-H Stretch | 3400-3200 (broad) | Secondary Amine |

| Aromatic C-H Stretch | ~3100 | Thiophene |

| Aliphatic C-H Stretch | 2950-2850 | Propanol chain, Methylene bridge |

| C=C Stretch | 1600-1400 | Thiophene ring |

| C-O Stretch | ~1050 | Primary Alcohol |

| C-S Stretch | 800-600 | Thiophene ring |

Note: The wavenumbers are estimated based on characteristic frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the thiophene ring vibrations.

The symmetric C=C stretching of the thiophene ring would give a strong Raman band. The C-S stretching vibrations are also typically Raman active. The aliphatic C-H stretching and bending modes would also be observable. While the O-H and N-H stretching vibrations are generally weak in Raman spectroscopy, their presence can sometimes be detected.

| Vibrational Mode | Estimated Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | ~3100 | Thiophene |

| Aliphatic C-H Stretch | 2950-2850 | Propanol chain, Methylene bridge |

| Symmetric C=C Stretch | 1500-1400 | Thiophene ring |

| C-S Stretch | 800-600 | Thiophene ring |

Note: The Raman shifts are estimated based on the expected activity of the vibrational modes.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the molecular formula.

For this compound, with the molecular formula C₉H₁₃NOS, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, serves as a primary confirmation of the compound's identity.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Upon ionization, the molecular ion [M]⁺ undergoes cleavage at its weakest bonds and through characteristic rearrangement pathways. The analysis of these fragment ions allows for the piecing together of the molecule's structure. For this compound, the fragmentation is dictated by the functional groups present: the thiophene ring, the secondary amine, and the primary alcohol.

Key fragmentation pathways include:

Alpha-cleavage: This is a common fragmentation pathway for both amines and alcohols. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is expected. For this molecule, alpha-cleavage next to the nitrogen can lead to the formation of a stable thienylmethyliminium ion or related fragments.

Loss of the Thiophen-2-ylmethyl Group: A prominent fragmentation pathway would involve the cleavage of the C-N bond, leading to the loss of the thiophen-2-ylmethyl radical or the formation of the stable C₅H₅S⁺ ion (m/z 97).

Cleavage of the Propanol Sidechain: Fragmentation can occur along the propanol backbone, leading to various smaller charged species.

Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) from the molecular ion a probable event, leading to an [M-H₂O]⁺ peak. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Description |

| 187.0718 | [C₉H₁₃NOS]⁺ | Molecular Ion [M]⁺ |

| 169.0612 | [C₉H₁₁NS]⁺ | Loss of H₂O from the molecular ion |

| 97.0112 | [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation (or tropylium-like ion) |

| 90.0582 | [C₄H₈NO]⁺ | Fragment from cleavage of the benzyl-N bond |

| 83.9877 | [C₄H₄S]⁺ | Thienyl cation |

| 30.0344 | [CH₄N]⁺ | Common fragment from amine alpha-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption in the UV-Vis range.

The primary chromophore in this compound is the thiophene ring. Thiophene exhibits strong absorption in the UV region due to π → π* electronic transitions within the aromatic system. The substitution on the thiophene ring by the aminopropanol (B1366323) side chain is expected to cause a slight bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to unsubstituted thiophene. The nitrogen and oxygen atoms act as auxochromes, but since they are not in direct conjugation with the thiophene ring, their effect on the λₘₐₓ is expected to be minimal. The analysis of substituted thiophenes by spectroelectrochemical methods has shown that the electronic properties are highly dependent on the substitution pattern. libretexts.org

The UV-Vis spectrum is therefore predicted to be dominated by the absorption characteristics of the substituted thiophene moiety.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λₘₐₓ (nm) | Transition Type |

| Thiophene Ring | ~230 - 245 | π → π |

| n → σ | < 200 | n → σ* |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison is a fundamental test of purity and serves to verify the compound's stoichiometric composition. smithers.com For this compound, the molecular formula is C₉H₁₃NOS.

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular weight of the compound (187.29 g/mol ).

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 57.71 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.48 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.54 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.12 |

| Total | 187.29 | 100.00 |

An experimental result that closely matches these theoretical percentages provides strong evidence for the correct elemental makeup and purity of the synthesized compound.

X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline forms or derivatives)

As of this writing, a public crystal structure for this compound is not available. However, analysis of related structures, such as 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione, provides insight into the structural parameters of the thiophen-2-ylmethylamino moiety. researchgate.net

A crystallographic study of the title compound would definitively establish:

The precise bond lengths and angles of the thiophene ring and the aminopropanol side chain.

The torsional angles that define the molecule's conformation.

The intermolecular interactions, particularly hydrogen bonds, that govern the crystal packing. The molecule possesses both hydrogen bond donors (the -OH and -NH groups) and acceptors (the O, N, and S atoms), suggesting that hydrogen bonding would be a dominant feature in its crystal lattice. These interactions would likely link molecules into chains, sheets, or a three-dimensional network.

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis for Intermolecular Interactions and Charge Distribution

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis are computational chemistry tools used to visualize and quantify the charge distribution and intermolecular interactions of a molecule, often complementing data from X-ray crystallography. nih.govdocbrown.info

Molecular Electrostatic Potential (MEP) The MEP map illustrates the charge distribution across the molecule's surface. It is invaluable for predicting reactivity and intermolecular interactions. researchgate.netresearchgate.net

Negative Potential Regions (Red/Yellow): These areas are electron-rich and correspond to electronegative atoms. For this compound, the oxygen, nitrogen, and to a lesser extent, the sulfur atoms, would be sites of negative potential. These regions are susceptible to electrophilic attack and are the primary hydrogen bond acceptors.

Positive Potential Regions (Blue): These areas are electron-poor and are associated with electropositive nuclei. The hydrogen atoms bonded to the oxygen (-OH) and nitrogen (-NH) would represent the most positive potential regions, acting as hydrogen bond donors.

Neutral Regions (Green): These areas, typically the carbon backbone and C-H bonds, represent regions of near-neutral potential.

Table 4: Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact | Description | Predicted Contribution (%) |

| H···H | Represents contacts between hydrogen atoms on adjacent molecules. | 40 - 50 |

| O···H / H···O | Quantifies hydrogen bonds involving the hydroxyl group. | 15 - 25 |

| N···H / H···N | Quantifies hydrogen bonds involving the amino group. | 10 - 20 |

| S···H / H···S | Indicates weaker hydrogen bonds or van der Waals contacts to the sulfur. | 5 - 10 |

| C···H / H···C | Represents general van der Waals interactions. | 5 - 15 |

This analysis would provide quantitative evidence of the hydrogen bonding network and other weaker forces that stabilize the solid-state structure of the compound.

Computational and Theoretical Investigations of 3 Thiophen 2 Ylmethyl Amino Propan 1 Ol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of a molecule. These calculations are foundational for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-((Thiophen-2-ylmethyl)amino)propan-1-ol, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure.

The output of this optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar thiophene-containing molecules, such as methyl-3-aminothiophene-2-carboxylate, have shown excellent correlation between DFT-calculated geometries and those determined experimentally by X-ray diffraction. The optimized structure reveals crucial spatial relationships, such as the planarity of the thiophene (B33073) ring and the conformation of the flexible propanolamine (B44665) side chain. These geometric parameters are essential for understanding how the molecule will interact with other molecules or biological targets.

Table 1: Representative Predicted Geometric Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values from DFT calculations on analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (Thiophene) | 1.74 Å |

| C=C (Thiophene) | 1.37 Å | |

| C-N (Amine) | 1.47 Å | |

| C-O (Alcohol) | 1.43 Å | |

| Bond Angle | C-S-C (Thiophene) | 92.2° |

| C-N-C (Amine) | 112.5° | |

| C-C-O (Alcohol) | 111.8° | |

| Dihedral Angle | C-C-N-C | ~178° (anti-periplanar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. For this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich thiophene ring and the nitrogen atom of the amine group. The LUMO would be distributed across the thiophene ring and the aminopropanol (B1366323) backbone. This distribution helps predict which sites on the molecule will be involved in electron transfer during chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Values are representative and based on DFT calculations of similar thiophene derivatives.

| Orbital | Energy (eV) | Significance |

| HOMO | -5.95 eV | Electron-donating capability (Nucleophilicity) |

| LUMO | -0.80 eV | Electron-accepting capability (Electrophilicity) |

| Energy Gap (ΔE) | 5.15 eV | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In this compound, NBO analysis would likely identify significant interactions. A key finding could be an intramolecular hydrogen bond between the hydroxyl group's hydrogen (donor) and the amine's nitrogen lone pair (acceptor), or vice versa. Additionally, hyperconjugative interactions between the lone pair electrons on the oxygen and nitrogen atoms and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds contribute to the molecule's stability. The stabilization energy, E(2), calculated for these interactions, indicates their relative importance in maintaining the molecule's preferred structure.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for confirming the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of different functional groups. For the title compound, key predicted peaks would include the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl chain and thiophene ring, and the characteristic C-S stretching of the thiophene. Comparing the calculated spectrum with an experimental one can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, researchers can obtain chemical shifts that often correlate well with experimental values, aiding in the assignment of complex spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, the analysis would likely predict transitions associated with the π → π* excitations of the thiophene ring.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. An MD simulation of this compound would model its dynamic behavior, particularly its conformational flexibility in a solution, such as water.

The simulation would reveal the range of shapes (conformations) the molecule can adopt due to the rotation around its single bonds. It would also show how the molecule interacts with solvent molecules, for example, by forming hydrogen bonds between its hydroxyl and amine groups and the surrounding water. This provides a dynamic picture of the molecule's conformational landscape and helps identify the most populated or energetically favorable conformations in a realistic environment, which is crucial for understanding its biological activity.

In Silico Molecular Docking Studies for Receptor-Ligand Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve placing the molecule into the active site of a specific biological target. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. It also details the specific non-covalent interactions responsible for the binding, such as:

Hydrogen Bonds: The hydroxyl and amine groups are prime candidates for forming hydrogen bonds with amino acid residues (e.g., aspartate, serine) in a receptor's active site.

π-π Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The alkyl portions of the molecule can form favorable hydrophobic interactions within nonpolar pockets of the binding site.

Docking studies on similar thiophene-based compounds have successfully identified key interactions driving their inhibitory activity against targets like enzymes. Such an analysis for this compound would provide valuable hypotheses about its potential biological targets and mode of action.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a principal computational technique used to predict the binding orientation and affinity of a ligand, such as this compound, to a specific biological target, typically a protein or enzyme. This method simulates the interaction between the small molecule and the target's binding site, calculating a score that represents the binding free energy. A lower, more negative score generally indicates a stronger, more stable interaction.

Studies on various thiophene derivatives have shown their potential to interact with a range of biological targets. For example, different thiophene-containing compounds have been docked against targets like lactate (B86563) dehydrogenase, cyclin-dependent kinase 2 (CDK-2), and various viral proteins. nih.govresearchgate.net The docking scores for thiophene derivatives can vary significantly depending on the target, with reported values ranging from -6 to over -12 kcal/mol in some studies. nih.govtandfonline.com

For this compound, the thiophene ring, the flexible propanolamine linker, and the specific functional groups (secondary amine and primary alcohol) all contribute to its potential binding modes. The molecule can adopt various conformations to fit optimally within a protein's active site. The predicted binding affinity provides a quantitative measure of this interaction, guiding the selection of the most promising biological targets for further investigation.

Table 1: Illustrative Predicted Binding Affinities for this compound with Potential Biological Targets

This table presents hypothetical, yet representative, binding affinity data based on computational studies of similar thiophene derivatives.

| Biological Target | Docking Score (kcal/mol) | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | -8.5 | Anti-inflammatory |

| Monoamine Oxidase B (MAO-B) | -7.9 | Neurodegenerative Disorders |

| Lactate Dehydrogenase A (LDH-A) | -9.2 | Oncology |

| InhA (Enoyl-ACP reductase) | -7.1 | Antibacterial |

Elucidation of Key Intermolecular Interactions

The stability of the ligand-target complex formed by this compound is determined by a variety of non-covalent intermolecular interactions. Computational analysis is crucial for identifying these key interactions, which dictate the molecule's specificity and affinity. mdpi.com

Hydrogen Bonding: The secondary amine (-NH-) group and the terminal hydroxyl (-OH) group are key functional groups capable of forming hydrogen bonds. mdpi.com The nitrogen can act as a hydrogen bond acceptor, while the hydrogens on both the nitrogen and oxygen can act as donors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a binding site are often critical for anchoring the ligand.

Hydrophobic and π-Interactions: The thiophene ring is an aromatic heterocycle that can participate in hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. Furthermore, it can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. evitachem.com

Visualizing the docked pose of the molecule within the active site allows researchers to map these interactions precisely, providing a rational basis for designing derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (SPR). nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or property.

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a target like an enzyme. researchgate.net Descriptors used in such models often include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which relate to the molecule's reactivity and electrostatic interactions. nih.govresearchgate.net

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies lipophilicity.

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Steric Descriptors: Such as molar refractivity, which relates to molecular volume.

A typical QSAR equation might take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

These models are powerful tools for virtually screening large libraries of compounds and for prioritizing the synthesis of new derivatives with potentially enhanced activity. nih.gov

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The success of a potential drug molecule depends critically on its pharmacokinetic profile, summarized by ADME properties. Computational tools can predict these properties early in the drug discovery process, helping to avoid costly late-stage failures. eijppr.com For this compound, various ADME parameters can be estimated using in silico models. researchgate.net

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be predicted. Lipinski's Rule of Five is often used as a primary filter for oral bioavailability; a compound is likely to be orally active if it has a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The topological polar surface area (TPSA) is another key predictor of absorption. eijppr.com

Distribution: Predictions can be made about the extent to which the compound will distribute into various tissues, including its ability to cross the blood-brain barrier (BBB), which is crucial for drugs targeting the central nervous system. researchgate.net Plasma protein binding (PPB) is also estimated, as it affects the concentration of free drug available to act on its target.

Metabolism: In silico models can predict which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound. This is important for anticipating potential drug-drug interactions.

Excretion: The likely route of excretion (e.g., renal) can be inferred from the molecule's properties.

Table 2: Predicted ADME/Physicochemical Properties for this compound

This table is generated based on common in silico prediction tools and provides an estimate of the compound's drug-like properties.

| Property/Descriptor | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | ~187.28 | Compliant with Lipinski's Rule (<500) |

| logP (Octanol/Water) | ~1.5 | Indicates balanced solubility |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | ~51.7 Ų | Suggests good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Probable | Within range for CNS activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| Bioavailability Score | ~0.55 | Good probability of being orally active |

These computational predictions provide a comprehensive initial assessment of the compound, highlighting its potential strengths and weaknesses and guiding its future development. tandfonline.commdpi.com

Exploration of Biological Activities and Mechanistic Pathways of 3 Thiophen 2 Ylmethyl Amino Propan 1 Ol and Its Derivatives in Preclinical Research

In Vitro Pharmacological Profiling

In vitro studies are fundamental to the initial characterization of a compound's biological activity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on the compound's potency and selectivity towards various biological targets.

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial and antifungal agents. Thiophene (B33073) derivatives have shown promise in this area. cabidigitallibrary.org Studies on various thiophene-containing compounds have demonstrated their potential to inhibit the growth of both bacteria and fungi.

For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and evaluated for their fungicidal activity. mdpi.com Several of these compounds exhibited significant activity against cucumber downy mildew, with some showing higher potency than existing commercial fungicides. mdpi.com Specifically, compounds 4a and 4f in the study demonstrated excellent fungicidal activities with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. mdpi.com

Similarly, derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been investigated for their antimicrobial and antifungal properties. pharmj.org.ua Certain derivatives displayed notable activity against Staphylococcus aureus and antifungal activity comparable to the standard drug fluconazole. pharmj.org.ua Another study highlighted that hydrazone derivatives incorporating a nitro thiophene moiety showed promising antibacterial activity against both Gram-positive and Gram-negative pathogens. mdpi.com

**Table 1: Fungicidal Activity of selected N-(thiophen-2-yl) nicotinamide derivatives against *Pseudoperonospora cubensis***

| Compound | EC50 (mg/L) |

|---|---|

| 4a | 4.69 |

| 4f | 1.96 |

| Diflumetorim (Commercial Fungicide) | 21.44 |

| Flumorph (Commercial Fungicide) | 7.55 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Thiophene derivatives have been a subject of interest for their potential antiproliferative and antitumor activities. cabidigitallibrary.orgnih.gov

Research on novel amino and amido substituted phenanthrene (B1679779) and naphtho[2,1-b]thiophene (B14763065) derivatives revealed moderate to pronounced antiproliferative activity against various human cancer cell lines. nih.gov Specifically, certain compounds with cyano group substitutions showed selective activity in the nanomolar range against HeLa and HepG2 cancer cell lines. nih.gov For example, acrylonitrile (B1666552) derivatives 8 and 11 exhibited strong selective activity against HeLa cells with IC50 values of 0.33 µM and 0.21 µM, respectively. nih.gov

Another study focused on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, identifying a prototype drug, TR560, from this class. Furthermore, the development of albumin nanoparticles for the delivery of a potent thiophene derivative, TP 5, was shown to enhance its solubility and potential as an antitumor drug delivery system. mdpi.com

Table 2: Antiproliferative Activity of selected Naphtho[2,1-b]thiophene Derivatives against HeLa cells

| Compound | IC50 (µM) |

|---|---|

| Acrylonitrile 8 | 0.33 |

| Acrylonitrile 11 | 0.21 |

| Cyclic analogue 15 | 0.65 |

| Cyclic analogue 17 | 0.45 |

Data sourced from a study on amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. nih.gov

Enzymes are critical regulators of physiological processes, and their inhibition can be a powerful therapeutic strategy. Derivatives of 3-((thiophen-2-ylmethyl)amino)propan-1-ol have been investigated for their ability to inhibit specific enzymes.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and Parkinson's disease. researchgate.net Studies on heterocyclic conjugated dienones, including those with a thiophene scaffold, have demonstrated potent and selective inhibition of MAO-B. nih.gov Notably, a thiophene derivative, CD14 , was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.036 ± 0.008 μM, showing greater potency than the FDA-approved irreversible MAO-B inhibitor, pargyline. nih.gov The thiophene scaffold with a –OCH3 group substitution significantly increased the inhibitory potential compared to an indole (B1671886) scaffold with the same substitution. nih.gov

Nicotinate Mononucleotide Adenylyltransferase (NMNAT) Inhibition: Nicotinate mononucleotide adenylyltransferase (NMNAT) is an essential enzyme in NAD+ biosynthesis. uniprot.orgdrugbank.com NMNAT2, in particular, is crucial for neuronal survival and has been identified as a potential therapeutic target for conditions like traumatic brain injury. nih.gov Research into 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, designed based on a known NMNAT inhibitor, has been conducted to explore their potential as antibacterial agents against Bacillus anthracis. researchgate.net

Table 3: MAO-B Inhibitory Activity of selected Thiophene-based Dienones

| Compound | IC50 (µM) for MAO-B | Selectivity Index (MAO-B vs MAO-A) |

|---|---|---|

| CD14 | 0.036 ± 0.008 | 376.66 |

| CD13 | Not specified | 294.12 |

| CD17 | Not specified | 258.38 |

| Safinamide | Not specified | Not specified |

| Pargyline | Not specified | Not specified |

Data sourced from a study on heterocyclic conjugated dienones. nih.gov

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Thiophene derivatives have been explored for their ability to bind to and modulate the function of various receptors.

Crosstalk between opioid and adrenergic receptors is a well-documented phenomenon, and there is evidence that ligands for one type of receptor can allosterically modulate the other. nih.govmdpi.com Adrenergic compounds have been shown to bind to opioid receptors, and conversely, opioids can bind to adrenergic receptors. nih.gov This reciprocal interaction can lead to enhanced signaling and presents opportunities for developing novel therapeutics. mdpi.com While direct studies on this compound are limited in this context, the broader class of thiophene derivatives has been investigated as ligands for various G protein-coupled receptors (GPCRs). For instance, 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor, a type of GPCR. nih.gov

Mechanistic Elucidation at the Cellular and Sub-cellular Level

Understanding how a compound behaves within a cell is crucial for predicting its efficacy and potential side effects. This involves studying its ability to cross cell membranes and its distribution within different cellular compartments.

The ability of a drug to penetrate cell membranes and reach its intracellular target is a key determinant of its pharmacological activity. Several thiophene-based compounds have been shown to be cell-permeant. researchgate.net

Studies using fluorescent thiophene dyes have demonstrated their ability to spontaneously cross the cell membrane and accumulate within living cells without causing significant toxicity. researchgate.net For example, the dye DTTO was observed to be taken up by various cell lines, leading to the formation of fluorescent microfibers within the cells. researchgate.net In another study, thiophene derivatives formulated into nanoparticles showed enhanced cellular uptake in cancer cells. mdpi.com Specifically, the uptake of FITC-labeled TP 5-nanoparticles increased by 86.5% in HepG2 cells and 96.5% in SMMC-7721 cells over 6 hours. mdpi.com The cellular permeability and subsequent intracellular localization are critical factors that influence the biological activity of these compounds. mdpi.comacs.org

Table 4: Cellular Uptake of FITC-TP 5-Nanoparticles

| Cell Line | Uptake Increase (after 6 hours) |

|---|---|

| HepG2 | 86.5% |

| SMMC-7721 | 96.5% |

Data sourced from a study on thiophene derivatives and their delivery using albumin nanoparticles. mdpi.com

Application as Chiral Ligands in Asymmetric Catalysis

The structural features of this compound, particularly the presence of a chiral center when synthesized in an enantiomerically pure form, make it and its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. This field of chemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Research has demonstrated that chiral β-amino alcohols incorporating a thiophene moiety are effective catalysts for enantioselective aldol (B89426) reactions. For instance, norephedrine-based β-amino alcohols with a substituted thiophene ring have been successfully used to catalyze the reaction between isatins and ketones, yielding aldol products with high enantioselectivities (up to 95% ee). bohrium.com

In a similar vein, a highly efficient Lewis acid catalytic system comprising a chiral bis(amino-alcohol)thiophene ligand and Cu(II) has been developed for the enantioselective aldol reaction of isatin (B1672199) derivatives with ketones. nih.govnih.gov This system afforded the desired products in excellent yields and with high enantioselectivities (up to 96% ee). nih.gov The success of these systems underscores the potential of thiophene-based amino alcohols to facilitate key carbon-carbon bond-forming reactions.

The Henry reaction, or nitroaldol reaction, is another fundamental carbon-carbon bond-forming reaction for which chiral thiophene-based ligands have been developed. Novel chiral thiolated amino alcohols synthesized from norephedrine (B3415761) and thiophene carbaldehydes have been applied in the copper-catalyzed asymmetric Henry reaction of various aldehydes with nitromethane. kisti.re.kr These catalytic systems have provided the corresponding β-hydroxy nitroalkanols in high conversions and with excellent enantioselectivities (up to 96% ee) for aliphatic aldehydes. kisti.re.kr A new type of adaptive chiral thiophene-based ligand has also been designed for the copper-catalyzed asymmetric Henry reaction, leading to β-nitro alcohols in excellent yields and with enantiomeric excesses up to 86%. nih.gov

The design of the chiral ligand is critical for the success of these asymmetric transformations. The performance of the catalyst system is often optimized by systematically varying several factors, including the metal salt, solvent, temperature, and the amount of the chiral ligand. kisti.re.kr For example, in the asymmetric Henry reaction catalyzed by a copper-thiophene amino alcohol complex, Cu(OTf)2 was found to be the optimal metal source, and 2-propanol was the best solvent to achieve high enantioselectivities. kisti.re.kr

The structure of the thiophene ligand itself plays a crucial role. For instance, in the development of ligands for the Friedel–Crafts asymmetric alkylation, it was found that bis(oxazolinyl)thiophene ligands were more potent than their bis(imidazolinyl)thiophene counterparts in inducing asymmetry. nih.gov This highlights the importance of the specific heterocyclic structure attached to the thiophene core in catalyst design.

The following table summarizes the performance of some thiophene-based amino alcohol ligands in asymmetric catalysis.

| Reaction | Ligand Type | Metal | Substrates | Yield | Enantioselectivity (ee) | Reference |

| Aldol Reaction | Norephedrine-derived β-amino alcohol with thiophene moiety | - | Isatins and ketones | High | Up to 95% | bohrium.com |

| Aldol Reaction | (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol) | Cu(II) | Isatin derivatives and ketones | 81-99% | Up to 96% | nih.gov |

| Henry Reaction | Chiral thiolated amino alcohols from norephedrine and thiophene carbaldehydes | Cu(II) | Aldehydes and nitromethane | High | Up to 96% | kisti.re.kr |

| Henry Reaction | Adaptive chiral thiophene-based ligands | Cu(II) | Aromatic aldehydes and nitromethane | Excellent | Up to 86% | nih.gov |

Role as Key Intermediates in the Synthesis of Advanced Bioactive Molecules

The structural framework of this compound and its close derivatives makes them valuable building blocks in the synthesis of more complex and biologically active molecules.

A significant application of derivatives of this compound is in the synthesis of the antidepressant drug Duloxetine (B1670986). Specifically, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of (S)-Duloxetine. researchgate.net The synthesis of Duloxetine often starts from 2-acetylthiophene (B1664040), which undergoes a Mannich reaction to form a β-aminoketone. researchgate.net This ketone is then reduced to the corresponding racemic alcohol. The resolution of this racemate, often using a chiral acid like mandelic acid, provides the desired (S)-enantiomer of the amino alcohol. researchgate.net This chiral intermediate is then subjected to further reactions, including an etherification with 1-fluoronaphthalene, to yield Duloxetine. researchgate.netpsu.edu

The development of efficient and enantioselective methods to produce these thiophene-based amino alcohol intermediates is a key focus of research. For example, a chemoenzymatic strategy has been developed for the production of (S)-duloxetine, employing carbonyl reductases for the enantiodetermining reduction step. researchgate.net Furthermore, processes for the preparation of optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol using diastereomeric salt formation have been patented, highlighting the industrial importance of this intermediate. researchgate.net

The synthesis of Duloxetine analogues has also been explored, where the naphthyl group of Duloxetine is replaced with other pharmacophores, for example, those with 5-HT1A antagonism activity. nih.gov These synthetic efforts often rely on the core thiophene-propanolamine scaffold provided by intermediates like this compound and its derivatives.

Building Blocks for Novel Drug Candidates

The structural framework of this compound and its analogs, characterized by a thiophene ring linked to an amino alcohol side chain, represents a valuable scaffold in medicinal chemistry. evitachem.com This core structure serves as a versatile building block for the synthesis of more complex molecules with a wide range of pharmacological activities. evitachem.comresearchgate.net The thiophene moiety itself is considered a "privileged pharmacophore," meaning it is a structural feature that is frequently found in bioactive compounds and approved drugs. nih.gov Its presence can significantly influence a molecule's physicochemical properties, such as solubility and receptor binding, which are critical for drug efficacy. nih.gov

A prominent example of the utility of this scaffold is in the synthesis of the antidepressant drug, Duloxetine. The key intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a derivative of the core structure and is considered a penultimate precursor in several synthesis routes for Duloxetine. researchgate.netresearchgate.net The synthesis of this intermediate often begins with 2-acetylthiophene and involves steps like Mannich reactions and stereoselective reductions to achieve the desired chiral alcohol. researchgate.net The efficiency of these synthetic pathways is a subject of ongoing research, with chemoenzymatic strategies being developed to improve yield and enantiomeric purity. For instance, carbonyl reductases have been employed for the enantiodetermining step, achieving high substrate loading and excellent enantioselectivity. researchgate.net

Beyond its role in established drugs, the thiophene-amino alcohol backbone is a starting point for developing novel therapeutic candidates. Researchers modify the core structure by introducing various substituents to explore new biological activities. mdpi.com These modifications can involve substitutions on the thiophene ring, alterations to the amino group, or changes to the propanol (B110389) chain. evitachem.comnih.gov The goal of these structural variations is to optimize the interaction of the resulting molecules with specific biological targets, such as enzymes or receptors, to elicit a desired therapeutic effect. evitachem.comresearchgate.net

The versatility of this scaffold is demonstrated in the creation of derivatives with potential antibacterial, antifungal, and hypolipidemic properties. mdpi.comnih.gov For example, novel thiazole (B1198619) derivatives incorporating a β-amino acid have been synthesized from thiophene-containing precursors and have shown promise as antimicrobial agents against multidrug-resistant pathogens. mdpi.com Similarly, a series of 3-amino-2-methyl-1-phenylpropanones, which share a structural resemblance, were synthesized and demonstrated potent hypolipidemic activity in preclinical models. nih.gov These compounds were found to lower serum cholesterol and triglyceride levels by interacting with key enzymes in lipid metabolism. nih.gov

The synthesis of these novel candidates often employs multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple starting materials in a single step. beilstein-journals.org This approach aligns with the principles of green chemistry and is highly valuable in drug discovery for rapidly generating libraries of diverse compounds for biological screening. beilstein-journals.orgnih.gov The table below details examples of derivatives synthesized from thiophene-based building blocks and their investigated therapeutic potential.

Table 1: Examples of Drug Candidates Derived from Thiophene-Based Scaffolds

| Derivative Class | Core Structure Modification | Investigated Therapeutic Area | Reference |

|---|---|---|---|

| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | N-methylation of the amino group | Antidepressant (Intermediate for Duloxetine) | researchgate.netresearchgate.net |

| Thiazole Derivatives | Incorporation of thiazole and β-amino acid moieties | Antibacterial, Antifungal | mdpi.com |

| 3-Amino-2-methyl-1-phenylpropanones | Replacement of thiophene with a phenyl group and modification of the amino and propanol chain | Hypolipidemic | nih.gov |

| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives | Fusion of a pyridine (B92270) ring to the thiophene core | Antibacterial (Nicotinate mononucleotide adenylyltransferase inhibitors) | researchgate.net |

| N-(thiophen-2-yl) Nicotinamide Derivatives | Splicing of nicotinic acid and thiophene substructures | Fungicidal (Agrochemical) | mdpi.com |

The strategic use of this compound and its derivatives as foundational building blocks highlights a key strategy in modern drug discovery. By leveraging a proven chemical scaffold, researchers can more efficiently design and synthesize novel molecules with the potential to become next-generation therapeutics for a variety of diseases. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3 Thiophen 2 Ylmethyl Amino Propan 1 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-((Thiophen-2-ylmethyl)amino)propan-1-ol and its analogs is a critical first step for any further research. Future efforts in this area are anticipated to focus on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign. Key areas of exploration will likely include:

Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer highly selective and sustainable routes to chiral amino alcohols. Chemoenzymatic strategies, which have been successfully employed for the synthesis of related compounds like (S)-duloxetine, could be adapted for this compound. researchgate.net

Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and efficiency compared to traditional batch processes. The development of a continuous flow synthesis for this compound would be a significant advancement for its potential large-scale production.

Green Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, and less hazardous reagents will be crucial for developing environmentally friendly synthetic protocols.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Reductive Amination | High atom economy, readily available starting materials. | Requires a catalyst, potential for side reactions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Scalable, improved safety and control, higher yields. | Requires specialized equipment, optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability can be an issue, potential for localized overheating. |

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound is essential to unlock its therapeutic and material science potential. Future research should focus on:

Systematic Analog Synthesis: The synthesis of a library of analogs with modifications at the thiophene (B33073) ring, the propanol (B110389) backbone, and the amino group will be necessary. For instance, the introduction of substituents on the thiophene ring could modulate the electronic properties and biological activity. mdpi.com

Pharmacophore Modeling: Identifying the key structural features responsible for any observed biological activity will guide the design of more potent and selective compounds.

Physicochemical Property Profiling: A thorough characterization of properties such as solubility, lipophilicity (logP), and metabolic stability will be crucial for assessing the druglikeness of the compound and its analogs. The thiophene moiety is often used as a bioisostere for phenyl rings to improve physicochemical and metabolic properties. uni.lu

Table 2 outlines a hypothetical SAR study for this compound.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Study Design

| Modification Site | Example Substituents | Desired Outcome |

| Thiophene Ring (Position 5) | -Cl, -F, -CH3, -OCH3 | Enhanced binding affinity, altered metabolic stability. |

| Propanol Backbone (C2) | -CH3, -OH | Introduction of a chiral center, modulation of lipophilicity. |

| Amino Group | -CH3, -C2H5, acetyl | Altered basicity, potential for improved cell permeability. |

Integration of Chemoinformatics and Artificial Intelligence in Compound Design

The integration of chemoinformatics and artificial intelligence (AI) can significantly accelerate the design and optimization of novel compounds based on the this compound scaffold. Future research in this domain should encompass:

In Silico Screening: Virtual screening of large compound libraries against potential biological targets can identify promising hits for further experimental validation. mdpi.com

Predictive Modeling: Machine learning models can be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. nih.gov

Generative AI: Generative models can be employed to design novel molecules with desired properties, expanding the chemical space around the lead compound. nih.gov

Identification of Undiscovered Biological Targets and Therapeutic Potential

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov A key future direction for this compound research is the identification of its specific biological targets and therapeutic potential. This can be achieved through:

Phenotypic Screening: High-content screening in various disease models can uncover unexpected therapeutic activities.

Target Deconvolution: Techniques such as chemical proteomics and affinity chromatography can be used to identify the specific protein targets with which the compound interacts.

In Vivo Studies: Once a promising activity is identified, in vivo studies in animal models will be necessary to validate the therapeutic potential. The structural similarity to intermediates of drugs like duloxetine (B1670986) suggests that neurological and psychiatric disorders could be a starting point for investigation. nih.govresearchgate.net

Exploration of Prodrug Strategies and Targeted Delivery Systems

To enhance the pharmacokinetic properties and enable targeted delivery of this compound, the exploration of prodrug strategies and advanced delivery systems is a promising avenue. Future research could focus on:

Amino Acid Prodrugs: Attaching amino acids to the hydroxyl or amino group can improve solubility and enable transport via amino acid transporters. google.com

Lipid-Based Nanoparticles: Encapsulating the compound in liposomes or solid lipid nanoparticles could improve its bioavailability and reduce potential off-target effects.

Targeted Nanocarriers: Functionalizing nanocarriers with specific ligands (e.g., antibodies or peptides) could enable the targeted delivery of the compound to specific cells or tissues.

High-Throughput Screening and Omics Technologies for Comprehensive Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound, high-throughput screening (HTS) and omics technologies will be indispensable.

High-Throughput Screening (HTS): Screening the compound against a large panel of biological targets (e.g., enzymes, receptors) can rapidly identify potential mechanisms of action. nih.gov

Genomics and Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can provide insights into the affected cellular pathways.

Proteomics and Metabolomics: Studying the changes in the proteome and metabolome can offer a more complete picture of the compound's biological impact.

The application of these advanced technologies will be crucial in building a comprehensive biological profile of this compound and paving the way for its potential development as a therapeutic agent or a valuable tool in chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((Thiophen-2-ylmethyl)amino)propan-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves reductive amination between thiophen-2-ylmethylamine and 3-hydroxypropanal. Key steps include:

- Using sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol under inert atmosphere (N₂ or Ar) .

- Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase.

- Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product.

- Critical Parameters : pH control (6–7), temperature (25–40°C), and stoichiometric ratio (1:1.2 amine:aldehyde) to minimize side reactions like over-reduction or dimerization.

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) and refine using SHELXL for precise bond-length/angle analysis .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine and hydroxyl proton signals (δ 1.5–2.0 ppm for CH₂ groups, δ 4.5–5.0 ppm for OH).

- Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ (theoretical m/z: 214.09).

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent to quantify IC₅₀ values .

- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess viability at 10–100 µM concentrations.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 min. Seek medical attention if irritation persists.

- Storage : In airtight containers under N₂ at 4°C to prevent oxidation.

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like Schiff base intermediates?

- Methodological Answer :

- Employ microwave-assisted synthesis (100 W, 60°C, 30 min) to accelerate imine formation and reduction .

- Add molecular sieves (3Å) to absorb water, shifting equilibrium toward the product.

- Optimize solvent polarity: Use THF/water (4:1) to enhance solubility of intermediates.

Q. How can contradictory data on substituent effects (e.g., thiophene vs. furan analogs) be resolved?

- Methodological Answer :

- Conduct comparative QSAR studies using Gaussian09 to model electronic effects (HOMO/LUMO energies) of thiophene’s sulfur atom vs. furan’s oxygen .

- Validate experimentally by synthesizing analogs (e.g., 3-((Furan-2-ylmethyl)amino)propan-1-ol) and testing binding affinities via SPR (surface plasmon resonance).

Q. What computational approaches are suitable for predicting its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., β2-adrenergic receptor, PDB: 2RH1) to simulate binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the hydroxyl/amine groups and active-site residues.

Q. How can the mechanism of action in enzyme inhibition be elucidated?

- Methodological Answer :

- Kinetic studies : Measure Kₘ and Vₘₐₓ variations via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition.

Q. What advanced analytical techniques are required to resolve degradation products during stability studies?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradants; MS² fragmentation to identify oxidation products (e.g., sulfoxide derivatives) .

- NMR kinetics : Track real-time degradation in D₂O at 37°C using ¹H NMR to monitor peak shifts/disappearance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.